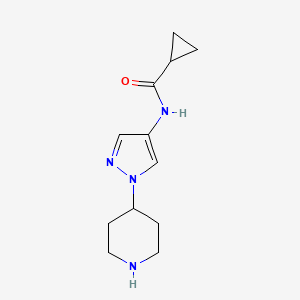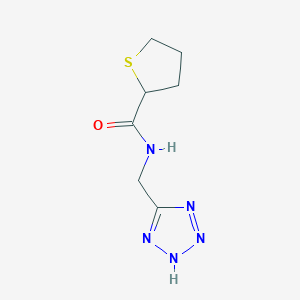![molecular formula C9H8BrN3S B7578374 N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine (BTA) is a compound that has been extensively studied for its potential application in scientific research. BTA is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of new drugs based on the structure of this compound. This compound has been used as a lead compound for the development of new drugs targeting various biological pathways, and further studies may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of interest is the study of the mechanism of action of this compound, which is not fully understood. Further studies may lead to the discovery of new biological targets for this compound and the development of new therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important area of future research, as it may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine can be synthesized through a multi-step reaction process involving the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base, followed by cyclization with hydrazine hydrate. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential application in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various biological pathways.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c10-8-3-1-7(2-4-8)5-11-9-13-12-6-14-9/h1-4,6H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBWDBKOKNDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)



![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)



![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

